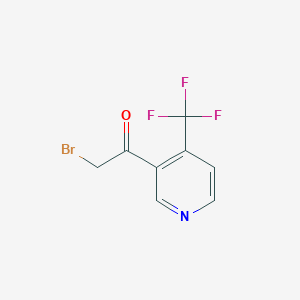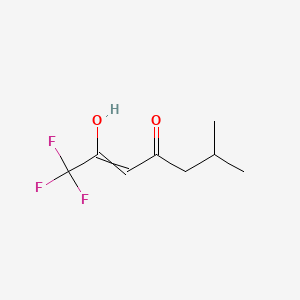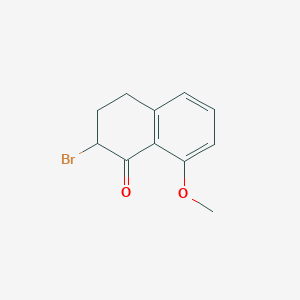![molecular formula C16H14F3N3O3S B12449219 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolo-pyridine core, which is substituted with amino, trifluoromethyl, and trimethoxyphenyl groups, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the thiazole ring can be achieved through cyclization reactions involving sulfur-containing reagents. The trifluoromethyl and trimethoxyphenyl groups are usually introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl or trimethoxyphenyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and other electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trifluoromethyl and trimethoxyphenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 4-Amino-2-trifluoromethylpyrimidine
- 5-(Trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine stands out due to its thiazolo-pyridine core, which imparts unique chemical properties and reactivity. The presence of trifluoromethyl and trimethoxyphenyl groups further enhances its potential for diverse applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H14F3N3O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C16H14F3N3O3S/c1-23-10-4-7(5-11(24-2)12(10)25-3)9-6-8(16(17,18)19)13-14(21-9)22-15(20)26-13/h4-6H,1-3H3,(H2,20,21,22) |
InChI Key |
MKBPURLUNOUZCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)


![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)


![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)
